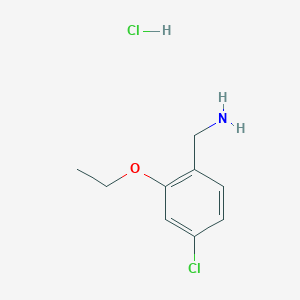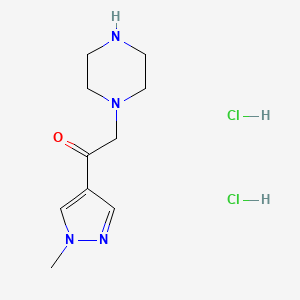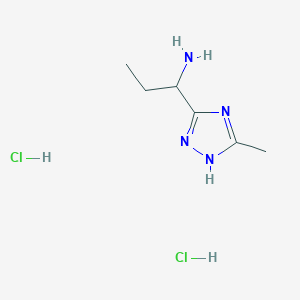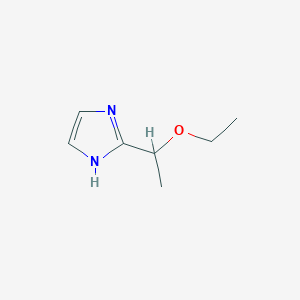
(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride
Overview
Description
“(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO . It is listed in the PubChem database under CID 54595799 .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride” consists of a benzene ring substituted with a chlorine atom and an ethoxy group. Attached to the benzene ring is a methanamine group .Physical And Chemical Properties Analysis
The molecular weight of “(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride” is 185.65 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 35.2 Ų .Scientific Research Applications
Synthesis and Spectral Analysis
A study by Dekić et al. (2020) involved the synthesis of a novel coumarin derivative using a reaction that includes (4-methoxyphenyl)methanamine, a compound related to (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. This research presents a detailed spectral analysis of the new derivative, providing insights into the resonance assignments and spatial orientation of arylamino substituents in such compounds (Dekić et al., 2020).
Chromatography and Selective Complexation
Geue and Searle (1983) described large-scale syntheses of various compounds, including a study on cation-exchange chromatography and selective complexation for the isolation of compounds similar to (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. The study offers insights into efficient isolation procedures for such compounds, which could be relevant for research involving (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride (Geue & Searle, 1983).
Metabolic Pathways in Rats
Kanamori et al. (2002) investigated the in vivo metabolism of a phenethylamine compound in rats, which is structurally related to (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. This study identified various metabolites, suggesting multiple metabolic pathways. Such research could provide a framework for understanding the metabolism of (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride in biological systems (Kanamori et al., 2002).
Generation of Estrogenic Metabolites
A study by Bulger et al. (1985) examined the estrogenic activity of methoxychlor and its contaminants, highlighting the metabolic transformation required for estrogenic activity. This research could be relevant for understanding the biochemical interactions and transformations of similar compounds, such as (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride, in biological systems (Bulger et al., 1985).
Serotonin Receptor Antagonist Pharmacology
Ogawa et al. (2002) explored the pharmacology of a novel 5-HT2A receptor antagonist, which shares structural similarities with (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride. This research could provide insights into the potential pharmacological applications of (4-Chloro-2-ethoxyphenyl)methanamine hydrochloride in serotonin receptor modulation (Ogawa et al., 2002).
properties
IUPAC Name |
(4-chloro-2-ethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-2-12-9-5-8(10)4-3-7(9)6-11;/h3-5H,2,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZMSIYUVSBXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-ethoxyphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)






![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)